5-Acetyl-2-methylbenzenesulfonamide
Overview
Description
It appears as a white to off-white crystalline powder and has a melting point of 164-167°C. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 5-acetyl-2-methylbenzenesulfonamide belongs, often target enzymes involved in folic acid synthesis .
Mode of Action
Sulfonamides are known to inhibit folic acid synthesis by binding to pteridine synthetase, an enzyme involved in the first step of folic acid synthesis . This inhibition disrupts the production of essential biomolecules, affecting the growth and survival of the cells.
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides can disrupt various cellular processes, including dna synthesis and amino acid metabolism .
Pharmacokinetics
It is known that sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
The inhibition of folic acid synthesis by sulfonamides can lead to a decrease in the production of essential biomolecules, affecting the growth and survival of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methylbenzenesulfonamide typically involves the sulfonation of paranitrotoluene followed by a hydrogenation addition reaction. The process begins with dissolving paranitrotoluene and chlorosulfonic acid in an organic solvent, followed by stirring and post-treatment to obtain 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and another organic solvent at high temperature and pressure to yield 2-methyl-5-aminobenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process ensures high product purity and yield, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield various amine derivatives .
Scientific Research Applications
5-Acetyl-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-aminobenzenesulfonamide: This compound is a key intermediate in the synthesis of 5-Acetyl-2-methylbenzenesulfonamide and shares similar chemical properties.
4-Methylbenzenesulfonamide: Another sulfonamide derivative with comparable applications in medicinal chemistry.
Uniqueness
This compound stands out due to its specific acetyl and methyl substitutions, which confer unique chemical reactivity and biological activity. These structural features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-acetyl-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJXKVZKYRFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504577 | |
Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-70-2 | |
Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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